molecular formula C5H6N2O2 B4326548 1-methyl-3-nitro-1H-pyrrole

1-methyl-3-nitro-1H-pyrrole

Cat. No.: B4326548
M. Wt: 126.11 g/mol
InChI Key: HAFXVSYMJSHNQG-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C5H6N2O2 It is a derivative of pyrrole, characterized by the presence of a methyl group at the 1-position and a nitro group at the 3-position

Scientific Research Applications

Chemistry

1-Methyl-3-nitro-1H-pyrrole serves as a building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and chemicals.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties: Studies have shown that derivatives of pyrrole compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell growth through mechanisms involving tubulin polymerization and interaction with cellular pathways like Hedgehog signaling .

Medicine

This compound is being explored as a pharmaceutical intermediate . Its derivatives could lead to the development of new drugs targeting various diseases, including cancer and bacterial infections. The compound's mechanism of action may involve the formation of reactive intermediates that interact with biological targets .

Industry

In industrial applications, this compound is utilized in the production of:

  • Dyes and Pigments: Its vibrant color properties make it suitable for dye synthesis.
  • Specialty Chemicals: It contributes to creating materials with specific functionalities, such as polymers.

Antimicrobial Activity Study

A study published in PubMed Central highlighted the antibacterial effects of pyrrole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Research

Research on pyrrole derivatives showed that specific modifications to the structure could enhance anticancer activity. For instance, derivatives that inhibit tubulin polymerization were found to be effective against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-nitro-1H-pyrrole is unique due to the combination of the methyl and nitro groups, which confer distinct chemical and biological properties.

Biological Activity

1-Methyl-3-nitro-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound (C5_5H6_6N2_2O2_2) features a pyrrole ring substituted with a methyl group and a nitro group. This unique structure influences its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzymatic Interaction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells and microbial pathogens.
  • Inhibition of Tubulin Polymerization : Similar compounds have been studied for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that this compound could similarly affect cancer cell growth .

Antimicrobial Activity

Several studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting bacterial growth. The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Potential

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of different cancer cell lines. For example, derivatives of pyrrole compounds have been reported to suppress growth in models of medulloblastoma and other cancers by targeting tubulin polymerization pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundKey FeaturesBiological Activity
1-Methylpyrrole Lacks nitro groupReduced reactivity and activity
3-Nitropyrrole Lacks methyl groupDifferent solubility properties
1-Methyl-2-nitro-1H-pyrrole Nitro at 2-positionVaries in reactivity and applications

Case Study 1: Anticancer Efficacy

A study synthesized various pyrrole derivatives, including this compound, assessing their ability to inhibit cancer cell growth. Results indicated that certain derivatives exhibited significant cytotoxicity against tumor cells, suggesting potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of this compound was tested against gram-positive and gram-negative bacteria. The compound showed promising results, particularly against resistant strains, indicating its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the established synthetic routes for 1-methyl-3-nitro-1H-pyrrole, and how can reaction conditions be optimized for yield and purity?

Basic
The synthesis of this compound typically involves nitration of a pre-functionalized pyrrole core. For example, nitration of 1-methylpyrrole derivatives using nitric acid (HNO₃) under controlled temperatures (0°C to room temperature) is a common approach . Multi-component reactions, as demonstrated in the synthesis of functionalized pyrroles, can also be adapted by incorporating nitro groups via electrophilic substitution . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity .
  • Temperature control : Low temperatures (0°C) minimize side reactions during nitration .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) aid in cross-coupling steps for derivative synthesis .
  • Purification : Column chromatography or recrystallization improves purity, monitored via TLC and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Basic
Characterization relies on ¹H/¹³C NMR , IR , and HRMS :

  • ¹H NMR : The nitro group deshields adjacent protons, producing distinct doublets or triplets (δ 6.5–7.2 ppm for pyrrole protons) . Methyl groups appear as singlets near δ 3.6–3.7 ppm .
  • ¹³C NMR : Nitro-substituted carbons resonate at δ 120–130 ppm, while carbonyl or methyl carbons appear at δ 35–40 ppm .
  • IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) bands confirm nitration .

Advanced

  • Functionalization : Introduce substituents via Suzuki-Miyaura coupling (e.g., aryl boronic acids) at the pyrrole ring’s vacant positions .
  • Bioisosteric replacement : Replace nitro groups with other electron-withdrawing groups (e.g., CF₃) to modulate electronic effects .
  • Protease-resistant analogs : Incorporate methyl groups at sterically hindered positions to enhance metabolic stability .

Q. How can computational chemistry predict reactivity or optimize synthesis pathways for nitro-substituted pyrroles?

Advanced

  • Reactivity prediction : Molecular docking (AutoDock) identifies favorable binding sites for nitro group interactions in biological targets .
  • Pathway optimization : Machine learning (e.g., Chemprop) models reaction outcomes based on solvent, catalyst, and temperature variables .
  • Transition state analysis : QM/MM simulations (e.g., ORCA) elucidate nitration mechanisms to avoid byproducts .

Q. What safety considerations are critical when handling nitro-substituted pyrrole compounds during synthesis?

Basic

  • Ventilation : Use fume hoods to avoid inhalation of toxic HNO₃ fumes .
  • Protective gear : Nitro compounds are potential irritants; wear gloves and goggles .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., NaHSO₃) before disposal .

Properties

IUPAC Name

1-methyl-3-nitropyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-6-3-2-5(4-6)7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFXVSYMJSHNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To sodium hydride (300 mg, 60% in mineral oil, 7.50 mmol) in a flask, which was washed with hexane twice, a solution of 3-nitropyrrole (500 mg, 4.46 mmol) and iodomethane (0.560 mL, 8.97 mmol) in DMF (4 mL) was added. Hydrogen gas evolved. The mixture was then stirred at room temperature for 20 h. Water and EtOAc were added. Organic phase was separated, washed with water, dried over Na2SO4, concentrated in vacuo to give 1-methyl-3-nitro-1H-pyrrole (494 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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